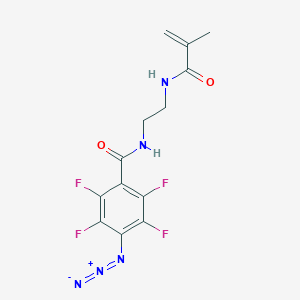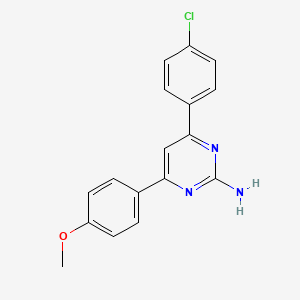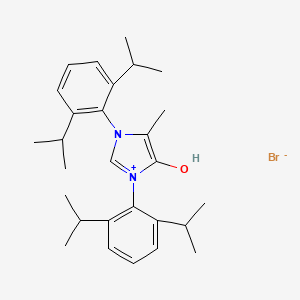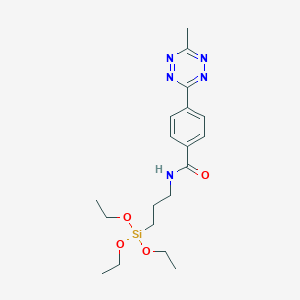![molecular formula C23H42NOPS B6290160 [S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2565792-66-5](/img/structure/B6290160.png)
[S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C23H42NOPS and its molecular weight is 411.6 g/mol. The purity is usually 95%.
The exact mass of the compound [S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95% is 411.27247313 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chiral Sulfinamides in Asymmetric Synthesis
Chiral sulfinamides, including tert-butanesulfinamide, have emerged as premier chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. They provide a gold standard for asymmetric synthesis, especially in N-heterocycle formation via sulfinimines. This approach facilitates access to diverse structures like piperidines, pyrrolidines, azetidines, and their fused derivatives, which are critical in natural products and therapeutic compounds (Philip et al., 2020).
Organophosphorus Compounds in Environmental and Industrial Applications
The review of thermophysical property measurements of mixtures containing ethers like MTBE, TAME, and ETBE with non-polar solvents highlights their importance as gasoline additives for octane rating improvement and exhaust pollution reduction. This reflects a broader application of organophosphorus compounds in environmental and industrial contexts, demonstrating their utility beyond pharmaceuticals (Marsh et al., 1999).
Sulfur-Containing Organosilicon Compounds
Sulfur-containing organosilicon compounds have shown effectiveness in various applications, such as components in rubber compositions for durable, non-flammable, and water-proof tires, and as sorbents for heavy and noble metals. This highlights the role of sulfur-functional groups in enhancing the properties of materials for specific industrial uses (Vlasova et al., 2017).
Degradation of Polymers by Phosphoric Acids
The degradation of polymers like polyurethanes, polycarbonates, and polyamides by esters of H-phosphonic and phosphoric acids opens up avenues for recycling and environmental management of polymer wastes. The process introduces fire retardant properties to the recovered molecules, underscoring the importance of phosphorus-containing compounds in material science (Mitova et al., 2013).
Bioactivities of 2,4-Di-Tert-Butylphenol Analogs
The comprehensive review of 2,4-di-tert-butylphenol and its analogs emphasizes their natural occurrence and bioactivities, highlighting their role as toxic secondary metabolites in various organisms. Despite their autotoxicity, these compounds exhibit potent bioactivities, indicating their potential for development into biologically active agents (Zhao et al., 2020).
properties
IUPAC Name |
(R)-N-[(1S)-1-(2-ditert-butylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42NOPS/c1-20(2,3)19(24-27(25)23(10,11)12)17-15-13-14-16-18(17)26(21(4,5)6)22(7,8)9/h13-16,19,24H,1-12H3/t19-,27-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANYQSHMGOEADJ-XHCCPWGMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)N[S@](=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42NOPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-[(S)-1-[2-(Di-tert-butylphosphino)phenyl]-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6290115.png)
![6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6290116.png)
![1-Oxaspiro[3.3]heptan-3-ol](/img/structure/B6290124.png)
![5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B6290125.png)






